molecular formula C7H5IO2 B156012 2-Hydroxy-5-iodobenzaldehyde CAS No. 1761-62-2

2-Hydroxy-5-iodobenzaldehyde

Cat. No.: B156012
CAS No.: 1761-62-2
M. Wt: 248.02 g/mol
InChI Key: PDFVIWFKGYODKD-UHFFFAOYSA-N
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Description

2-Hydroxy-5-iodobenzaldehyde: is an organic compound with the molecular formula C7H5IO2 . It is a derivative of salicylaldehyde, where the hydrogen atom at the 5-position of the benzene ring is replaced by an iodine atom. This compound is known for its unique chemical properties and is used in various chemical reactions and applications.

Scientific Research Applications

2-Hydroxy-5-iodobenzaldehyde has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and coordination compounds.

    Biology: It serves as a precursor for the synthesis of biologically active molecules and pharmaceuticals.

    Medicine: It is involved in the development of diagnostic agents and therapeutic compounds.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Safety and Hazards

The compound is classified under the GHS07 hazard class. It has hazard statements H315-H319-H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves are recommended when handling this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Hydroxy-5-iodobenzaldehyde can be synthesized through several methods. One common method involves the iodination of salicylaldehyde. The reaction typically uses N-iodosuccinimide as the iodinating agent in the presence of a catalyst such as triphenylphosphine gold triflate . The reaction is carried out in a solvent like dichloromethane or dichloroethane at room temperature or under reflux conditions until the starting material is completely converted .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of efficient catalysts and optimized reaction parameters is crucial for industrial synthesis.

Chemical Reactions Analysis

Types of Reactions: 2-Hydroxy-5-iodobenzaldehyde undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like or in acidic conditions.

    Reduction: Reagents such as or .

    Substitution: Reagents like or in the presence of a suitable solvent.

Major Products:

    Oxidation: Formation of 2-hydroxy-5-iodobenzoic acid.

    Reduction: Formation of 2-hydroxy-5-iodobenzyl alcohol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 2-Hydroxy-5-iodobenzaldehyde involves its ability to participate in various chemical reactions due to the presence of both the aldehyde and iodine functional groups. The aldehyde group can undergo nucleophilic addition reactions, while the iodine atom can participate in electrophilic substitution reactions. These properties make it a versatile compound in organic synthesis .

Comparison with Similar Compounds

    Salicylaldehyde (2-Hydroxybenzaldehyde): Lacks the iodine atom, making it less reactive in certain substitution reactions.

    5-Iodosalicylaldehyde: Similar structure but may have different reactivity due to the position of the iodine atom.

    2-Hydroxy-4-iodobenzaldehyde: Iodine atom at the 4-position, leading to different chemical properties.

Uniqueness: 2-Hydroxy-5-iodobenzaldehyde is unique due to the specific position of the iodine atom, which influences its reactivity and makes it suitable for specific synthetic applications that other similar compounds may not be able to achieve .

Properties

IUPAC Name

2-hydroxy-5-iodobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5IO2/c8-6-1-2-7(10)5(3-6)4-9/h1-4,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDFVIWFKGYODKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1I)C=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5IO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40291293
Record name 2-hydroxy-5-iodobenzaldehyde
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Molecular Weight

248.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1761-62-2
Record name 5-Iodosalicylaldehyde
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Record name NSC 74697
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Record name 1761-62-2
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Record name 2-hydroxy-5-iodobenzaldehyde
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Record name 5-Iodosalicylaldehyde
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Synthesis routes and methods I

Procedure details

To a solution of salicylaldehyde (10 g, 82 mmol) in 50 mL of CH2 Cl2 is added 22 mL of a 1M ICl solution in CH2Cl2. The solution is stirred for 14 h. After this time, a saturated solution of sodium sulfite is added until the color is discharged. The solution is diluted with CH2Cl2. The layers are separated. The organic layer is washed with water. The organic layer is dried over MgSO4, filtered and concentrated. The resulting crude material is recrystallized from cyclohexane to give the title compound (7.2 g, 32 mmol) as white solid.
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Synthesis routes and methods II

Procedure details

A solution of 250 g (1.54 mol) of iodine chloride in 600 ml of anhydrous dichloromethane is added dropwise over the course of 2 h to a solution of 188 g (1.54 mol) of salicylaldehyde in 1 l of anhydrous dichloromethane in a heat-dried flask under argon. After stirring at RT for 3 days, a saturated aqueous sodium sulfite solution is added with vigorous stirring. The organic phase is separated, washed once with water and a saturated aqueous sodium chloride solution and dried over sodium sulfate. The solvent is evaporated and the residue is recrystallized from ethyl acetate. 216 g (57% of theory) of product are obtained.
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250 g
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188 g
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600 mL
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1 L
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Synthesis routes and methods III

Procedure details

To a stirred solution of 2-hydroxy-5-iodobenzyl alcohol (43.5 g, 174.0 mmol) in acetone (700 mL) was added 85% activated manganese (IV) oxide (5 micron, 50 g, 494.0 mmol) and the solution stirred at room temperature for 16 hours. The manganese oxide was removed by filtration through diatomaceous earth and the filtrate concentrated in vacuo. The product was purified by flash silica chromatography (0-20% ethyl acetate in hexanes). The 2-hydroxy-5-iodobenzaldehyde was obtained as a greenish-yellow solid (24.3 g, 58%). A small amount of the 2-hydroxy-5-iodobenzaldehyde was recrystallized from methanol/water to afford an analytical sample and the remainder of the compound was used without further purification: mp 99-101° C. 1H NMR (CDCl3/300 MHz) 9.83 (s, 1H), 7.79 (d, 1H, J=2.2 Hz), 7.77 (dd, 1H, J=8.7 Hz, J=2.2 Hz), 6.81 (d, 1H, J=8.7 Hz). ESHRMS 246.9229 (M−H Calc'd 246.9256).
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43.5 g
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700 mL
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50 g
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Synthesis routes and methods IV

Procedure details

To a stirred solution of 2-hydroxy-5-iodobenzyl alcohol (43.5 g, 174.0 mmol) in acetone (700 mL) was added 85% activated manganese(IV) oxide (5 micron, 50 g, 494.0 mmol) and the solution stirred at room temperature for 16 hours. The manganese oxide was removed by filtration through diatomaceous earth and the filtrate concentrated in vacuo. The product was purified by flash silica chromatography (0-20% ethyl acetate in hexanes) The 2-hydroxy-5-iodobenzaldehyde was obtained as a greenish-yellow solid (24.3 g, 58%). A small amount of the 2-hydroxy-5-iodobenzaldehyde was recrystallized from methanol/water to afford an analytical sample and the remainder of the compound was used without further purification: mp 99-101° C. 1H NMR (CDCl3/300 MHz) 9.83 (s, 1H), 7.79 (d, 1H, J=2.2 Hz), 7.77 (dd, 1H, J=8.7 Hz, J=2.2 Hz), 6.81 (d, 1H, J=8.7 Hz). ESHRMS 246.9229 (M−H Calc'd 246.9256).
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43.5 g
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700 mL
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50 g
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58%

Synthesis routes and methods V

Procedure details

To the mixture of 20 g (91 mmol) of 4-iodophenol and 25.1 g (264 mmol) anhydrous magnesium dichloride in 455 mL of anhydrous acetonitrile was added triethylamine and paraformaldehyde. The mixture was heated to reflux for 4 h, allowed to cool to rt and treated with 500 mL of 5% HCl. The solution was extracted three times with EtOAc. The combined organic extracts were washed with brine (3×) and dried over anhydrous magnesium sulfate. The dried organic solution was evaporated to afford an oil, which was purified by silica gel chromatography with EtOAc/hexane (2:8). Concentration of the desired fractions afforded 15 g (66%) of a yellow solid, which was used directly in the next step without further purification.
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20 g
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25.1 g
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455 mL
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500 mL
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66%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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